N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide
Description
N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a thiophen-2-yl substituent at the para position of the benzene ring and a pyrrolidin-3-yl group at the amide nitrogen. The pyrrolidine moiety is further substituted at the 1-position with a thiazol-2-yl heterocycle. This structure combines sulfur-containing heterocycles (thiophene and thiazole) with a benzamide core, a scaffold widely explored in medicinal chemistry for its pharmacological versatility.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(14-5-3-13(4-6-14)16-2-1-10-23-16)20-15-7-9-21(12-15)18-19-8-11-24-18/h1-6,8,10-11,15H,7,9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHYMAOPUMXKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is formed via a cyclization reaction of a suitable amine with a dihaloalkane.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired intermediate.
Formation of Benzamide: The final step involves the reaction of the intermediate with 4-(thiophen-2-yl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings
Reduction: Corresponding amines from the benzamide moiety
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(Z)-4-(3-Oxo-3-(Thiophen-2-yl)prop-1-enylamino)-N-(Thiazol-2-yl)benzenesulfonamide (Compound 26)
- Structure: Features a thiophen-2-yl group linked via a propenylamino chain to a sulfonamide-substituted benzene ring, with a thiazole substituent.
- Activity : Exhibits antiproliferative activity against human breast cancer (IC50 = 10.25 µM), outperforming doxorubicin (IC50 ≈ 30 µM). The sulfonamide group enhances solubility and binding affinity to cellular targets .
- Comparison : The target compound replaces the sulfonamide with a benzamide and introduces a pyrrolidine-thiazole moiety. This substitution may alter pharmacokinetic properties, such as membrane permeability, while retaining thiophene-mediated bioactivity.
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(Thiophen-2-yl)prop-2-en-1-one (Compound 29)
- Structure: Combines thiophene with a benzo[d]thiazole group via a propenone linker.
- Activity : Potent antiproliferative agent (IC50 = 9.39 µM) .
Thiazole-Functionalized Benzamides
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-Dimethylsulfamoyl)benzamide (Compound 50)
- Structure : Thiazole directly attached to a bromophenyl group and a sulfamoyl-substituted benzamide.
- Comparison : The target compound’s pyrrolidine-thiazole group introduces conformational flexibility, which may modulate interactions with intracellular targets like kinases or ion channels.
2,4-Dichloro-N-(1,3-Thiazol-2-yl)benzamide
- Structure : Simplest analog with a thiazole directly linked to a dichlorobenzamide.
- Activity : Demonstrates anti-inflammatory and analgesic effects, attributed to thiazole-mediated COX inhibition .
Pyrrolidine-Containing Analogs
N-(3-(2-((5-Chloropyridin-2-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (Compound 32)
- Structure : Features a thiazole-pyrrolidine hybrid with a chloropyridinyl group.
- Activity: Not explicitly reported, but similar compounds target proteases and ion channels .
- Comparison : The target compound’s thiophene substituent may enhance π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity.
Structural and Pharmacokinetic Insights
Key Structural Differences
Hypothesized Pharmacokinetic Properties
- Solubility : The pyrrolidine-thiazole group may improve aqueous solubility compared to purely aromatic analogs.
- Metabolic Stability : The absence of α,β-unsaturated linkages (cf. Compound 29) could reduce susceptibility to cytochrome P450 oxidation.
- Bioavailability : The combination of thiophene and thiazole may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Biological Activity
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a complex heterocyclic compound notable for its potential biological activities. Its structure, which includes a thiazole ring, a pyrrolidine moiety, and a thiophene-substituted benzamide, suggests diverse pharmacological properties. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. The compound's structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Pyrrolidine Moiety | Enhances interaction with biological targets |
| Thiophene Substituent | Provides additional pharmacological properties |
Pharmacological Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit a range of biological activities, including:
- Anticancer : The compound has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anticonvulsant : Some derivatives demonstrate effectiveness in neurological models.
This compound primarily targets specific enzymes and receptors involved in critical biochemical pathways:
- PI3Kα Inhibition : This pathway is crucial for cell growth and survival; inhibition may lead to reduced tumor growth.
- HDAC6 Inhibition : Involvement in histone deacetylation suggests potential effects on gene expression related to cancer.
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound and its analogs:
-
In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant potency.
Compound Target IC50 (µM) Effect 21j PI3Kα 2.9 Dual-target inhibition 21j HDAC6 26 Induces acetylated α-tubulin accumulation - Antimicrobial Activity : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating variable efficacy that warrants further exploration.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Pyrrolidine Coupling : The pyrrolidine moiety is introduced via amide bond formation with the thiazole derivative.
- Thiophene Substitution : Finally, the thiophene group is incorporated to complete the structure.
Future Directions
Research on this compound remains promising, particularly regarding its potential as an anticancer agent. Further studies are needed to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide, and how can yield and purity be optimized?
- Answer : The compound can be synthesized via multi-step reactions, including coupling of thiophene-substituted benzoyl chloride with pyrrolidine-thiazole derivatives. Key steps involve:
- Amide bond formation : Use pyridine or DMF as a solvent to facilitate nucleophilic substitution between the amine group of the pyrrolidine-thiazole moiety and the benzoyl chloride derivative .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress. Adjust pH and temperature (e.g., 0–5°C for exothermic steps) to minimize by-products .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from methanol or ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy :
- 1H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for thiophene and benzamide), pyrrolidine CH2 groups (δ 2.5–3.5 ppm), and thiazole protons (δ 7.5–8.0 ppm) .
- 13C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and heterocyclic carbons (thiazole: δ ~150–160 ppm; thiophene: δ ~125–135 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the thiazole and benzamide motifs, using fluorogenic substrates .
- Anticancer activity : Screen against breast cancer cell lines (e.g., MCF-7) with IC50 comparisons to doxorubicin, as seen in thiophene-sulfonamide derivatives .
- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., PFOR enzyme, targeted by nitazoxanide analogs) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with thiazole N atoms and hydrophobic interactions with thiophene .
- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl) with bioactivity using datasets from PubChem or ChEMBL .
Q. How can contradictory results in biological assays (e.g., varying IC50 values) be resolved?
- Answer :
- Control for purity : Re-test compounds after HPLC purification to exclude impurities affecting activity .
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-h incubation for cytotoxicity) .
- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation in certain assays .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?
- Answer :
- Prodrug modification : Introduce ester or phosphate groups at the benzamide carbonyl to enhance solubility .
- Lipophilicity adjustment : Replace thiophene with fluorinated analogs (e.g., 4-fluorophenyl) to improve membrane permeability, guided by LogP calculations .
- Crystallography : Solve the X-ray structure to identify hydrogen-bonding motifs for co-crystallization with cyclodextrins (enhanced bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
